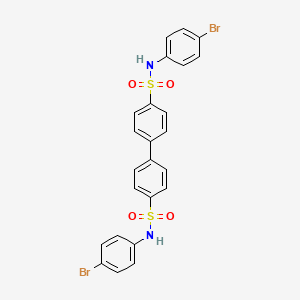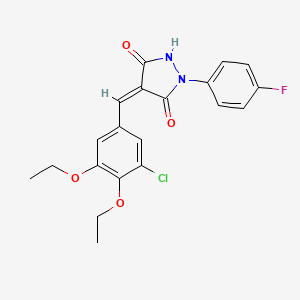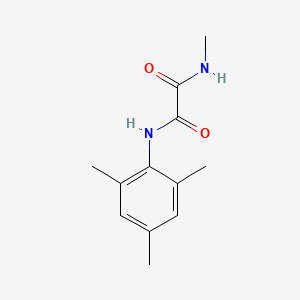![molecular formula C15H11Cl2NO B5182349 3-[(3,5-dichlorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5182349.png)
3-[(3,5-dichlorophenyl)amino]-1-phenyl-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,5-dichlorophenyl)amino]-1-phenyl-2-propen-1-one, commonly known as DAPK, is an organic compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mécanisme D'action
The mechanism of action of DAPK involves the inhibition of protein kinases, specifically the calcium/calmodulin-dependent protein kinase II (CaMKII) and the myosin light chain kinase (MLCK). By inhibiting these kinases, DAPK induces apoptosis in cancer cells and regulates neuronal cell death in neurodegenerative disorders.
Biochemical and Physiological Effects
DAPK has been shown to have a variety of biochemical and physiological effects. In cancer cells, DAPK induces apoptosis by activating the caspase pathway and inhibiting cell proliferation and metastasis. In neurodegenerative disorders, DAPK regulates neuronal cell death and reduces the accumulation of misfolded proteins such as tau and alpha-synuclein. Additionally, DAPK has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DAPK is its high yield synthesis method, making it a cost-effective and efficient compound for lab experiments. Additionally, DAPK has been extensively studied, making it a well-characterized compound for research purposes. However, one limitation of DAPK is its potential toxicity, which may limit its therapeutic applications in vivo.
Orientations Futures
There are several future directions for DAPK research. One direction is to explore the potential therapeutic applications of DAPK in other diseases, such as inflammation and autoimmune disorders. Additionally, further research is needed to understand the molecular mechanisms of DAPK and its interactions with other signaling pathways. Finally, the development of more specific and potent DAPK inhibitors may improve its therapeutic potential and reduce potential toxicity.
Méthodes De Synthèse
The synthesis of DAPK involves the reaction of 3,5-dichloroaniline with chalcone in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization. The yield of DAPK obtained from this method is typically high, making it a cost-effective and efficient method for producing the compound.
Applications De Recherche Scientifique
DAPK has been the subject of extensive research due to its potential therapeutic applications in various diseases. In cancer research, DAPK has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, DAPK has been shown to inhibit the growth and metastasis of cancer cells, making it a promising candidate for cancer therapy.
In neurodegenerative disorders, DAPK has been shown to regulate neuronal cell death and reduce the accumulation of misfolded proteins such as tau and alpha-synuclein. Furthermore, DAPK has been shown to improve cognitive function in animal models of Alzheimer's disease, making it a potential therapeutic agent for this debilitating disorder.
Propriétés
IUPAC Name |
(E)-3-(3,5-dichloroanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO/c16-12-8-13(17)10-14(9-12)18-7-6-15(19)11-4-2-1-3-5-11/h1-10,18H/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJKPZZNTLKKLM-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[(3,5-Dichlorophenyl)amino]-1-phenylprop-2-EN-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS*,6aR*)-5-(2-amino-6-methyl-4-pyrimidinyl)-3-[3-(4-fluorophenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5182266.png)
![ethyl {2-chloro-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5182271.png)
![2-[1-(3-nitrobenzyl)-2-piperidinyl]ethanol](/img/structure/B5182279.png)
![1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5182285.png)
![5-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-1-naphthamide](/img/structure/B5182287.png)
![N-[3-(1-azepanylcarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide](/img/structure/B5182299.png)


![N-(3-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5182338.png)
![2-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5182347.png)

![5-{[(2-aminophenyl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5182363.png)
![2-{4-[(2-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5182374.png)
